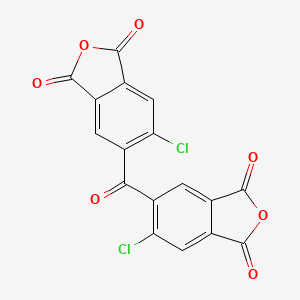
5,5'-Carbonylbis(6-chloro-2-benzofuran-1,3-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) is a chemical compound that belongs to the class of benzofuran derivatives.
Métodos De Preparación
The synthesis of 5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) involves the reaction of 6-chloro-2-benzofuran-1,3-dione with a carbonylating agent. The reaction conditions typically include the use of a solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction is carried out at a temperature range of 0-50°C, and the product is purified by recrystallization or chromatography .
Análisis De Reacciones Químicas
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted benzofuran derivatives
Aplicaciones Científicas De Investigación
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of organic electrode materials for sodium-ion batteries, enhancing their electrochemical performance
Mecanismo De Acción
The mechanism of action of 5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) involves its interaction with specific molecular targets and pathways. The compound can initiate the insertion of sodium ions and activate ortho-carbonyl functional groups, leading to its high theoretical specific capacity for sodium-ion storage. This mechanism is particularly relevant in the context of its application in sodium-ion batteries .
Comparación Con Compuestos Similares
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) can be compared with other benzofuran derivatives, such as:
5,5’-Carbonylbis(2-benzofuran-1,3-dione): Similar in structure but lacks the chlorine substituents, which may affect its biological and chemical properties.
Benzophenonetetracarboxylic acid dianhydride: Another related compound with different functional groups, leading to variations in its reactivity and applications.
Propiedades
Número CAS |
137911-87-6 |
|---|---|
Fórmula molecular |
C17H4Cl2O7 |
Peso molecular |
391.1 g/mol |
Nombre IUPAC |
5-chloro-6-(6-chloro-1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H4Cl2O7/c18-11-3-7-5(14(21)25-16(7)23)1-9(11)13(20)10-2-6-8(4-12(10)19)17(24)26-15(6)22/h1-4H |
Clave InChI |
VCDNVUTZVJFNQU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1C(=O)C3=C(C=C4C(=C3)C(=O)OC4=O)Cl)Cl)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


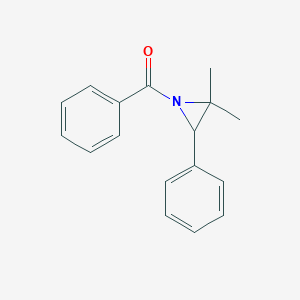
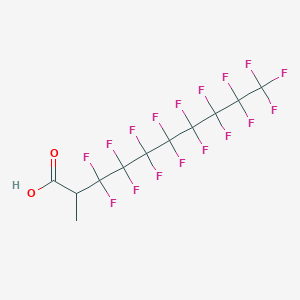
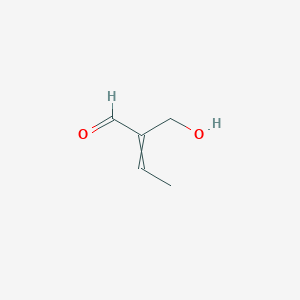
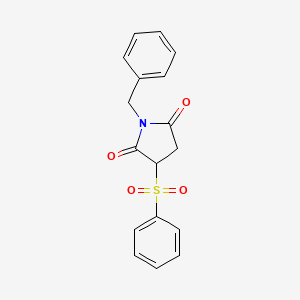
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
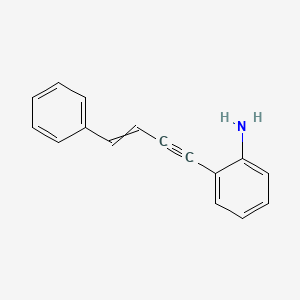
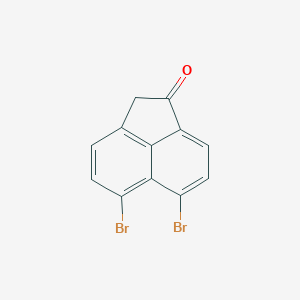

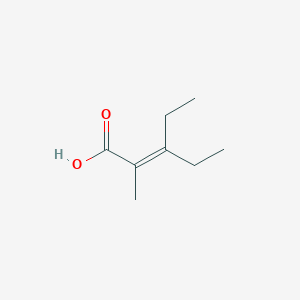
![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
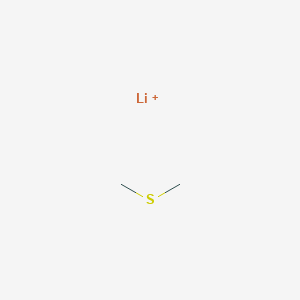
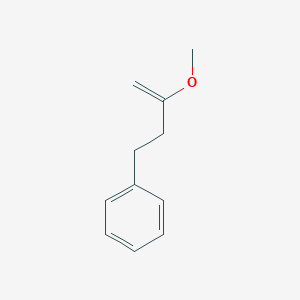
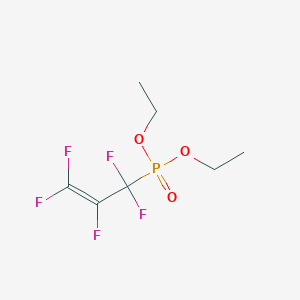
![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
